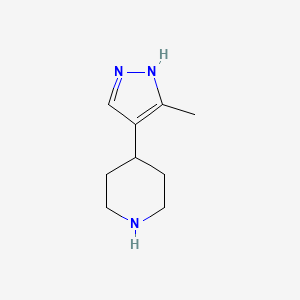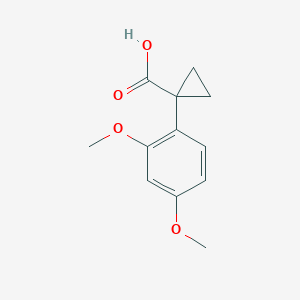
1-(2,4-Dimethoxyphenyl)cyclopropanecarboxylic Acid
Overview
Description
1-(2,4-Dimethoxyphenyl)cyclopropanecarboxylic Acid, also known as DCPA, is a cyclopropane-containing compound that has been widely used in scientific research. DCPA has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Scientific Research Applications
Synthesis of Bioactive Molecules
1-(2,4-Dimethoxyphenyl)cyclopropanecarboxylic Acid: serves as a precursor in the synthesis of various bioactive molecules. Its structure is pivotal in constructing cyclopropane rings, which are commonly found in natural products and pharmaceuticals due to their high degree of reactivity and ability to readily participate in further chemical transformations .
Material Science Research
In material science, this compound can be used to modify the properties of polymers. The incorporation of the cyclopropane ring can alter the thermal stability and mechanical strength of the materials, making them suitable for specialized applications .
Chemical Synthesis Methodology
Researchers utilize 1-(2,4-Dimethoxyphenyl)cyclopropanecarboxylic Acid to develop new chemical synthesis methodologies. Its unique structure allows for the exploration of novel cycloaddition reactions, potentially leading to more efficient synthetic routes for complex molecules .
Analytical Chemistry
The compound’s distinct UV/Vis absorption spectrum makes it useful in analytical chemistry as a derivatization agent for the detection and quantification of analytes with poor chromophoric properties .
Chromatography
Due to its specific interaction with various stationary phases, 1-(2,4-Dimethoxyphenyl)cyclopropanecarboxylic Acid can be used as a standard or reference compound in chromatographic analysis, aiding in the separation of complex mixtures .
Pharmacological Research
This compound is of interest in pharmacological research for its potential role in drug design. The dimethoxyphenyl group can interact with biological targets, and modifying this moiety can lead to the discovery of new therapeutic agents .
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-8-3-4-9(10(7-8)16-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOSRQYGRHGCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CC2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)cyclopropanecarboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



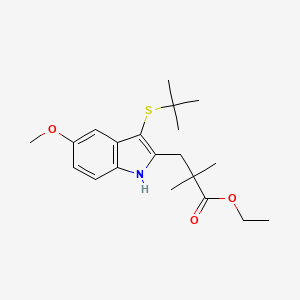
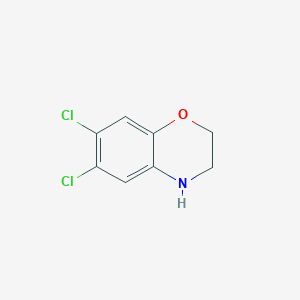



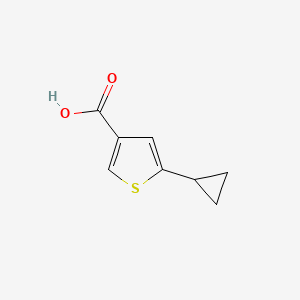
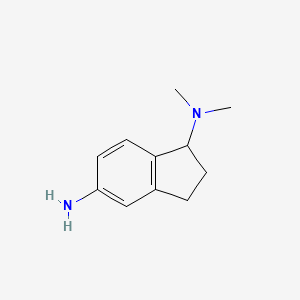
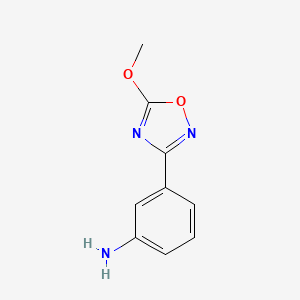
![[3-(Propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1457485.png)

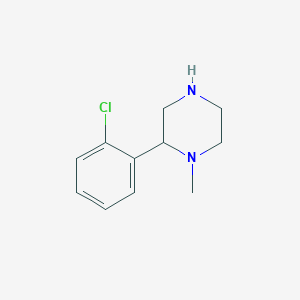
![7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1457489.png)

